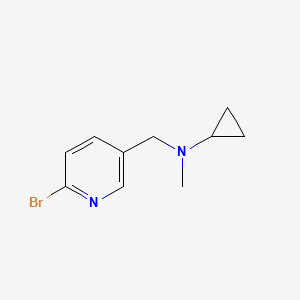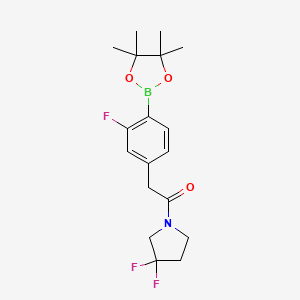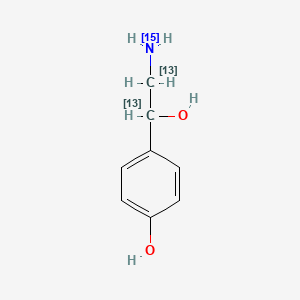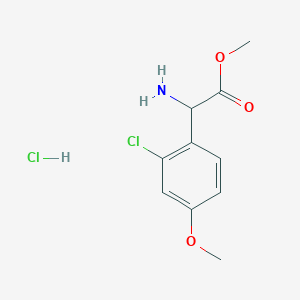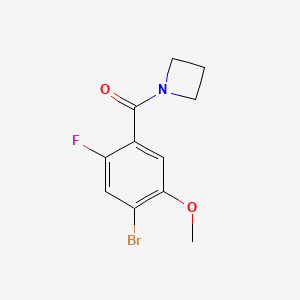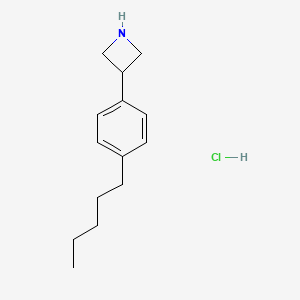
4'-Bromo-2'-fluoro-5'-hydroxyphenacyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Bromo-2’-fluoro-5’-hydroxyphenacyl chloride is a chemical compound with the molecular formula C8H5BrClFO2. It is known for its unique structure, which includes a bromine, fluorine, and hydroxyl group attached to a phenacyl chloride backbone. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2’-fluoro-5’-hydroxyphenacyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoro-5-hydroxybenzaldehyde and thionyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. The benzaldehyde derivative is treated with thionyl chloride in the presence of a catalyst, such as pyridine, to form the corresponding phenacyl chloride derivative.
Industrial Production Methods
Industrial production methods for 4’-Bromo-2’-fluoro-5’-hydroxyphenacyl chloride are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of larger reaction vessels, automated systems for reagent addition, and advanced purification techniques to ensure consistent product quality .
化学反応の分析
Types of Reactions
4’-Bromo-2’-fluoro-5’-hydroxyphenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the phenacyl chloride group.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The bromine and fluorine atoms can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation of the hydroxyl group can produce a ketone .
科学的研究の応用
作用機序
The mechanism of action of 4’-Bromo-2’-fluoro-5’-hydroxyphenacyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
4’-Bromo-5’-fluoro-2’-hydroxyphenacyl chloride: This compound has a similar structure but with different positions of the bromine and fluorine atoms.
5’-Bromo-4’-fluoro-2’-hydroxyphenacyl chloride: Another isomer with different positions of the substituents.
Uniqueness
4’-Bromo-2’-fluoro-5’-hydroxyphenacyl chloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
特性
分子式 |
C8H5BrClFO2 |
|---|---|
分子量 |
267.48 g/mol |
IUPAC名 |
1-(4-bromo-2-fluoro-5-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-5-2-6(11)4(1-7(5)12)8(13)3-10/h1-2,12H,3H2 |
InChIキー |
WUMDSRXLZPRTBV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1O)Br)F)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


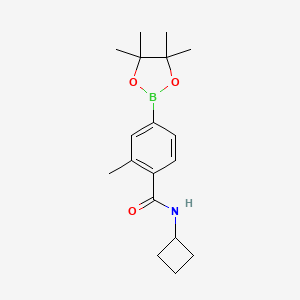
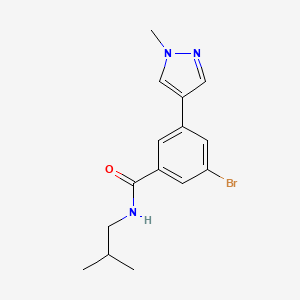
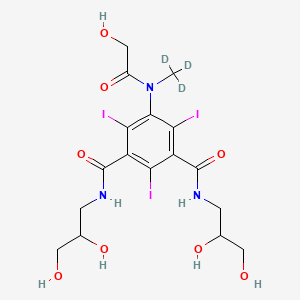
![Methyl [3-(2,3,6-trimethylphenoxy)propyl]-cyanocarbonimidodithioate](/img/structure/B15339449.png)
![[2-Bromo-4-[(ethylsulfonyl)methyl]phenyl](4-fluorophenyl)methanone](/img/structure/B15339456.png)
